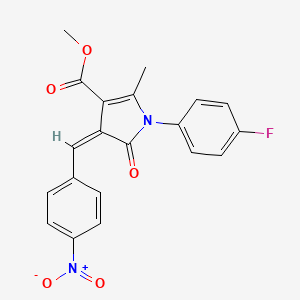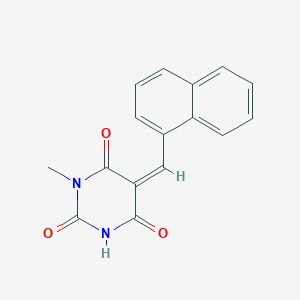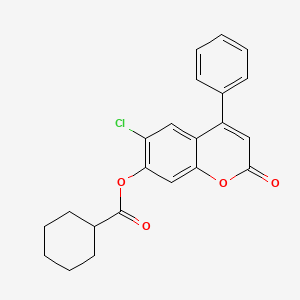
1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCPT, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. DCPT belongs to the class of pyrimidinetriones and has a molecular weight of 269.05 g/mol.
Mécanisme D'action
The mechanism of action of 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione varies depending on its application. In medicinal chemistry, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth of cancer cells by inducing apoptosis. 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione binds to the DNA of cancer cells, causing the cells to undergo programmed cell death. In agriculture, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth of weed species by interfering with the synthesis of DNA and RNA. In materials science, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a precursor for the synthesis of MOFs by reacting with metal ions to form coordination complexes.
Biochemical and Physiological Effects:
1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. In medicinal chemistry, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth. 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory and anti-bacterial properties. In agriculture, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of weed species by interfering with the synthesis of DNA and RNA. In materials science, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione acts as a precursor for the synthesis of MOFs, which have a wide range of applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its high purity level, ease of synthesis, and potential applications in various fields. However, there are also limitations to using 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments. For example, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not water-soluble, which can make it difficult to work with in aqueous environments. Additionally, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be toxic to certain organisms, which can limit its use in certain applications.
Orientations Futures
There are numerous future directions for 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione research. In medicinal chemistry, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential use as an anti-cancer drug. In agriculture, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential use as a herbicide. In materials science, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential use as a precursor for the synthesis of MOFs with specific properties. Additionally, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione could be further studied for its potential applications in other fields, such as energy storage and catalysis.
Méthodes De Synthèse
1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized through various methods, including the reaction of 2,4-dichlorobenzoyl chloride with urea in the presence of a base, such as potassium hydroxide. The reaction yields 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione as a white crystalline solid with a high purity level.
Applications De Recherche Scientifique
1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its anti-cancer properties. Studies have shown that 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have anti-inflammatory and anti-bacterial properties.
In agriculture, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential use as a herbicide. 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the growth of various weed species, making it a promising candidate for herbicide development.
In materials science, 1-(2,4-dichlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been investigated for its potential use as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have a wide range of applications, including gas storage, catalysis, and sensing.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O3/c11-5-1-2-7(6(12)3-5)14-9(16)4-8(15)13-10(14)17/h1-3H,4H2,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQFQDKLSGQFMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6252341 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-6-ethyl-6-methyl-2-(propylthio)-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4974488.png)
![N-(4-chlorobenzyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4974493.png)
![N~2~-(4-bromophenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4974496.png)
![N-[1-{[2-(5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}-2-(2,5-dimethoxyphenyl)vinyl]benzamide](/img/structure/B4974505.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3,5-dichlorophenyl)amino]acrylonitrile](/img/structure/B4974513.png)
![6-{2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4974532.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethylphenyl)piperazine](/img/structure/B4974542.png)


![1-{[2-(2-furyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B4974560.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione](/img/structure/B4974579.png)
